4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine
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Overview
Description
4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thieno[3,2-c]pyridine core and an octahydrocyclopenta[c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic conditions.
Introduction of the Octahydrocyclopenta[c]pyrrol Moiety: This step involves the addition of the octahydrocyclopenta[c]pyrrol group to the thieno[3,2-c]pyridine core. This can be done through a nucleophilic substitution reaction using a suitable halogenated precursor and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial and viral infections.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: This compound shares a similar core structure but differs in the heterocyclic ring, which can lead to different chemical and biological properties.
Octahydrocyclopenta[c]pyridine: Another related compound with a similar fused ring system but lacking the thieno[3,2-c]pyridine core.
Uniqueness
4-{Octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-c]pyridine is unique due to its combination of the thieno[3,2-c]pyridine and octahydrocyclopenta[c]pyrrol moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2S |
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Molecular Weight |
244.36 g/mol |
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)thieno[3,2-c]pyridine |
InChI |
InChI=1S/C14H16N2S/c1-2-10-8-16(9-11(10)3-1)14-12-5-7-17-13(12)4-6-15-14/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
QGBFEJUMBLMBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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